2-Methyl-3-(propan-2-yl)hept-6-en-3-ol
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Overview
Description
2-Methyl-3-(propan-2-yl)hept-6-en-3-ol is an organic compound with the molecular formula C11H22O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(propan-2-yl)hept-6-en-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-(propan-2-yl)hept-6-en-3-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like ethanol or methanol, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(propan-2-yl)hept-6-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: 2-Methyl-3-(propan-2-yl)hept-6-en-3-one.
Reduction: 2-Methyl-3-(propan-2-yl)heptane.
Substitution: 2-Methyl-3-(propan-2-yl)hept-6-en-3-chloride or bromide.
Scientific Research Applications
2-Methyl-3-(propan-2-yl)hept-6-en-3-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(propan-2-yl)hept-6-en-3-ol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the stability and reactivity of the compound. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanol: A simpler tertiary alcohol with similar reactivity but different structural properties.
2-Methyl-3-(propan-2-yl)heptane: A reduced form of the compound without the hydroxyl group.
2-Methyl-3-(propan-2-yl)hept-6-en-3-one: The oxidized form of the compound.
Uniqueness
2-Methyl-3-(propan-2-yl)hept-6-en-3-ol is unique due to its specific structure, which combines a tertiary alcohol with an alkene. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
38443-89-9 |
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Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2-methyl-3-propan-2-ylhept-6-en-3-ol |
InChI |
InChI=1S/C11H22O/c1-6-7-8-11(12,9(2)3)10(4)5/h6,9-10,12H,1,7-8H2,2-5H3 |
InChI Key |
DPBOWYSBJTWLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC=C)(C(C)C)O |
Origin of Product |
United States |
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